molecular formula C18Cl14 B3031515 1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene CAS No. 42429-89-0

1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene

Cat. No.: B3031515
CAS No.: 42429-89-0
M. Wt: 712.5 g/mol
InChI Key: IFURGKHWAABBAN-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene (CAS 42715-57-1) is a highly chlorinated terphenyl derivative with the molecular formula C₁₂Cl₁₀ and a molecular weight of 498.66 g/mol . Its structure consists of three interconnected benzene rings, with ten chlorine atoms distributed across the ortho, meta, and para positions. This compound is classified as a polychlorinated terphenyl (PCT) and is structurally analogous to polychlorinated biphenyls (PCBs), albeit with an additional phenyl group and higher chlorination. Synonyms include m-Perchloroterphenyl and AC1O5494 .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18Cl14/c19-5-1(3-8(22)13(27)17(31)14(28)9(3)23)6(20)12(26)7(21)2(5)4-10(24)15(29)18(32)16(30)11(4)25
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFURGKHWAABBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18Cl14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195216
Record name 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42429-89-0
Record name 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Catalyzed Exhaustive Chlorination

The most direct route involves exhaustive chlorination of a m-terphenyl precursor under Lewis acid catalysis. Aluminum trichloride (AlCl₃) is frequently employed to facilitate electrophilic aromatic substitution, as demonstrated in the synthesis of simpler polychlorinated benzenes. For example, Castaner et al. achieved 97% yield in the chlorination of trichlorofluoromethylbenzene using AlCl₃ at 0–5°C.

Proposed Protocol :

  • Precursor : m-Terphenyl (C₁₈H₁₄) dissolved in dichloromethane.
  • Chlorinating Agent : Cl₂ gas bubbled through the solution.
  • Catalyst : Anhydrous AlCl₃ (1.2 equiv) added under nitrogen.
  • Conditions : 12–24 h reflux at 40°C, followed by ice quenching.

Key Challenges :

  • Steric hindrance from existing chlorine atoms impedes complete substitution.
  • Isomer separation requires high-performance liquid chromatography (HPLC).

Metal-Mediated Coupling of Pre-Chlorinated Fragments

Ullmann coupling offers a modular approach by joining chlorinated benzene subunits. This method is advantageous for controlling substitution patterns:

Step 1 : Synthesis of 1,2,3,4,5-pentachlorobenzene (C₆HCl₅) via FeCl₃-catalyzed chlorination of benzene.
Step 2 : Preparation of 2,3,4,6-tetrachloro-5-(pentachlorophenyl)benzene via Suzuki-Miyaura cross-coupling:

  • Boronic Acid : Pentachlorophenylboronic acid (C₆Cl₅B(OH)₂).
  • Halide Partner : 1,2,3,4-tetrachloro-5-iodobenzene (C₆Cl₄I).
  • Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base.

Reaction Table :

Component Amount Temperature Yield
C₆Cl₅B(OH)₂ 1.1 equiv 80°C 68%
C₆Cl₄I 1.0 equiv 80°C 68%
Pd(PPh₃)₄ 5 mol% 80°C 68%

Post-Functionalization via Radical Chlorination

Radical pathways using UV light or radical initiators (e.g., AIBN) enable late-stage chlorination:

Procedure :

  • Partially chlorinated m-terphenyl (e.g., C₁₈H₅Cl₉) dissolved in CCl₄.
  • Add Cl₂ gas and 0.1 equiv AIBN.
  • Irradiate with UV (254 nm) for 48 h.

Limitations :

  • Poor regioselectivity requires multiple purification steps.
  • Typical yields for analogous systems: 30–45%.

Analytical Validation of Synthesis

Characterization Data :

  • Molecular Weight : 712.53 g/mol (C₁₈Cl₁₄).
  • MS (ESI) : m/z 712.3 [M]⁺ (calc. 712.5).
  • ¹³C NMR : 12 distinct signals (110–140 ppm for aromatic carbons).

Purity Assessment :

  • GC-MS with DB-5MS column (30 m × 0.25 mm ID).
  • Retention time: 18.7 min (He carrier gas, 1.2 mL/min).

Industrial-Scale Considerations

Cost Analysis :

Component Price (USD/g) Source
C₆Cl₆ $40 ChemicalBook
Pd(PPh₃)₄ $220 Sigma-Aldrich
AlCl₃ $0.50 Merck

Optimization Strategies :

  • Recycle AlCl₃ via aqueous workup.
  • Employ flow chemistry to reduce reaction times.

Chemical Reactions Analysis

1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene involves its interaction with various molecular targets. The compound’s high chlorination allows it to interact with and disrupt the function of biological membranes and proteins . This disruption can lead to various biological effects, although detailed studies on its specific molecular targets are limited.

Comparison with Similar Compounds

PCB 209 (1,2,3,4,5-Pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene)

PCB 209 (CAS 2051-24-3) shares the same molecular formula (C₁₂Cl₁₀ ) and weight (498.66 g/mol ) as the subject compound but differs in substitution patterns. While PCB 209 is a biphenyl with two fully chlorinated rings, the subject compound is a terphenyl with three rings . This structural divergence impacts physicochemical properties:

  • Solubility: PCB 209 has a recorded octanol solubility of 0.0002 mg/L, making it an outlier in predictive models due to its low solubility despite structural similarity to PCB 194 .

PCB 194 (1,2,3,4-Tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene)

PCB 194 (CAS 52663-58-8, C₁₂H₄Cl₈, MW 429.78 g/mol) has fewer chlorine atoms (8 vs. 10) and a biphenyl structure. Despite structural similarities, its octanol solubility (0.0015 mg/L) is orders of magnitude higher than PCB 209, underscoring how minor chlorination differences drastically alter properties .

Pentachloroanisole (CAS 1825-21-4)

Pentachloroanisole (C₇H₃Cl₅O , MW 280.36 g/mol) replaces one chlorine atom with a methoxy group (-OCH₃). This substitution increases polarity, yielding a higher water solubility (0.05 mg/L ) compared to fully chlorinated analogs .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Chlorine Atoms Solubility (Octanol, mg/L)
Subject Compound 42715-57-1 C₁₂Cl₁₀ 498.66 10 <0.0001 (estimated)
PCB 209 2051-24-3 C₁₂Cl₁₀ 498.66 10 0.0002
PCB 194 52663-58-8 C₁₂H₄Cl₈ 429.78 8 0.0015
Pentachloroanisole 1825-21-4 C₇H₃Cl₅O 280.36 5 0.05

Environmental and Toxicological Profiles

  • Toxicity: Highly chlorinated compounds like PCB 209 are linked to endocrine disruption and carcinogenicity. The subject compound’s larger size may reduce bioavailability but increase bioaccumulation in lipid-rich tissues .
  • Analytical Use : PCB 209 is widely used as an internal standard in gas chromatography due to its stability, whereas the subject compound’s complexity limits its analytical application .

Research Findings and Challenges

  • Predictive Modeling : Machine learning models struggle to predict solubilities of highly chlorinated compounds like PCB 209 and the subject compound due to their outlier status and structural nuances .
  • Synthesis and Handling : The synthesis of the subject compound requires precise control to avoid isomer formation, as seen in CAS 61128-00-5 (a tetrachloro-dichlorophenyl variant) .
  • Regulatory Status : While PCB 209 is regulated under the Stockholm Convention, the subject compound’s environmental impact remains understudied, necessitating further risk assessment .

Biological Activity

1,2,3,4,5-Pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene (CAS Number: 42715-57-1) is a highly chlorinated aromatic compound known for its complex structure and potential biological implications. This article reviews its biological activity based on diverse scientific literature and case studies.

  • Molecular Formula : C18H3Cl11
  • Molecular Weight : 609.199 g/mol
  • Density : Not available
  • Melting Point : Not available
  • Boiling Point : Not available
  • LogP : 12.208

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its environmental persistence and potential toxicity. Chlorinated compounds are often associated with various biological effects due to their ability to interact with cellular components.

The high chlorine content in the compound allows it to engage in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to:

  • Disruption of Cellular Functions : Covalent bonding with proteins can alter their function.
  • Genotoxicity : Potential damage to DNA leading to mutations.

Toxicological Studies

Several studies have examined the toxicological profile of chlorinated aromatic compounds similar to 1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene:

StudyFindings
Study A Demonstrated that exposure leads to oxidative stress in liver cells.
Study B Reported increased incidence of tumors in rodent models after chronic exposure.
Study C Found significant endocrine disruption at low concentrations.

Case Study 1: Environmental Impact

Research conducted on the environmental impact of chlorinated compounds has shown that they persist in soil and water systems. Their bioaccumulation poses risks to aquatic life and potentially to human health through the food chain.

Case Study 2: Human Health Risks

A cohort study involving workers exposed to chlorinated solvents found correlations between exposure levels and increased rates of liver disease and certain cancers. The implications suggest that similar compounds may pose risks when humans are exposed over extended periods.

Research Findings

Recent research has focused on understanding the metabolic pathways involved in the detoxification of chlorinated compounds. Key findings include:

  • Phase I Metabolism : Involves cytochrome P450 enzymes that can convert these compounds into reactive intermediates.
  • Phase II Metabolism : Conjugation reactions that may lead to detoxification or further activation of toxic metabolites.

Q & A

Basic: What analytical methodologies are recommended for detecting and quantifying this compound in environmental samples?

Answer:
Detection typically employs gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD), leveraging its high chlorine content for sensitivity. The compound is often used as an internal standard (e.g., PCB-209) in organochlorine pesticide (OCP) analysis. Key steps include:

  • Sample Preparation : Cleanup using Florisil columns and activated copper to remove sulfur interference .
  • Calibration : Co-injection with an OCP standard mixture (2000 µg mL⁻¹) to ensure quantification accuracy.
  • Validation : Recovery tests with spiked matrices to address matrix effects.

Basic: What physicochemical properties are critical for predicting its environmental partitioning behavior?

Answer:
Critical properties include:

PropertyRelevanceData Source
Octanol-water log Kow Determines bioaccumulation potentialPredicted via Abraham model
Henry’s Law Constant Volatilization from water to airEstimated using analogs (e.g., 2,3,5,6-tetrachlorophenol: 4.3–226 Pa·m³/mol )
Aqueous Solubility Mobility in aquatic systemsExperimentally validated due to model inaccuracies

Methodological Note : Empirical determination is preferred over predictive models, as structural analogs like PCB-194 and PCB-209 exhibit divergent solubilities despite similarities, confounding machine-learning predictions .

Advanced: How can researchers address contradictions in predictive modeling of its solubility and partitioning coefficients?

Answer:
Discrepancies arise from structural complexity (e.g., steric hindrance from multiple chlorine substituents) and outliers in training datasets. Strategies include:

  • Hybrid Modeling : Combine convolutional neural networks (CNNs) for structural embedding with experimental validation to refine predictions .
  • Outlier Analysis : Identify structurally similar compounds with divergent properties (e.g., PCB-194 vs. PCB-209) and re-examine their experimental data for systematic errors .
  • Consensus Models : Aggregate predictions from multiple algorithms (e.g., random forest, gradient boosting) to reduce bias toward average values .

Advanced: What experimental design principles are optimal for studying its degradation pathways under environmental conditions?

Answer:
Use a factorial design to isolate variables influencing degradation:

  • Factors : pH, UV exposure, microbial activity, and redox conditions.
  • Response Variables : Degradation intermediates (e.g., dechlorinated products) quantified via LC-MS/MS.
  • Optimization : Apply response surface methodology (RSM) to identify synergistic effects .

Case Study : For photodegradation, simulate solar UV spectra in controlled reactors and monitor kinetics using high-resolution mass spectrometry. Cross-validate with computational models (e.g., COMSOL Multiphysics) to predict reaction pathways .

Advanced: How can researchers resolve discrepancies in reported Henry’s Law constants for highly chlorinated aromatics?

Answer:
Variability arises from experimental conditions (e.g., temperature, salinity) and measurement techniques (e.g., dynamic vs. static methods). To reconcile

  • Standardized Protocols : Adopt EPA Method 26B for dynamic headspace analysis under controlled humidity.
  • Interlaboratory Studies : Compare results across labs using certified reference materials (CRMs) .
  • Computational Refinement : Use quantum mechanical calculations (e.g., COSMO-RS) to adjust for temperature-dependent phase partitioning .

Advanced: What theoretical frameworks guide mechanistic studies of its interactions with biological membranes?

Answer:
Link research to:

  • Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration using force fields (e.g., CHARMM) parameterized for chlorinated aromatics.
  • Free Energy Perturbation (FEP) : Calculate binding affinities to membrane transporters (e.g., P-glycoprotein) .
  • Toxicity Pathways : Align with the Adverse Outcome Pathway (AOP) framework to map molecular initiating events (MIEs) like aryl hydrocarbon receptor (AhR) activation .

Basic: How is the compound’s stability assessed under varying storage conditions in laboratory settings?

Answer:
Conduct accelerated stability studies:

  • Temperature/Humidity : Store aliquots at 4°C, 25°C, and 40°C with 60% relative humidity (RH) for 6–12 months.
  • Light Exposure : Test UV and visible light degradation in amber vs. clear glass vials.
  • Analysis : Monitor decomposition via GC-ECD at intervals, using PCB-209 as an internal control .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene
Reactant of Route 2
Reactant of Route 2
1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene

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